molecular formula C22H23NO4 B2550068 (R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid CAS No. 960156-21-2

(R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid

Cat. No.: B2550068
CAS No.: 960156-21-2
M. Wt: 365.429
InChI Key: OUDJCOWHKHEGGK-LJQANCHMSA-N
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Description

(R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis and Modification

(R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid plays a crucial role in peptide synthesis, offering a protective group strategy that facilitates the sequential construction of peptides. Huang et al. (2000) demonstrated the use of protected ω-secondary amino carboxylic acid monomers for the synthesis of main-chain NLO oligomers containing azobenzene nonlinear optical chromophores, highlighting the importance of the Fmoc group in selective deprotection and coupling steps for oligomer construction (Huang, Zhang, Dalton, & Weber, 2000). Similarly, Fmoc-protected amino acids have been pivotal in solid-phase peptide synthesis, as discussed by Fields and Noble (2009), who emphasized the versatility of Fmoc chemistry in bioorganic synthesis, enabling the creation of biologically active peptides and small proteins (Fields & Noble, 2009).

Analytical Applications

In analytical chemistry, Fmoc derivatization methods are essential for the high-performance liquid chromatographic determination of amino acids in biological materials, as illustrated by Füurst et al. (1990). They appraised four pre-column derivatization methods, including Fmoc-Cl, for assaying amino acid concentrations, demonstrating the method's sensitivity and applicability in biological research (Füurst, Pollack, Graser, Godel, & Stehle, 1990).

Material Science and Biocompatibility

The self-assembly features of Fmoc-modified amino acids and peptides offer significant potential for developing functional materials. Tao et al. (2016) reviewed the progress in the self-organization of Fmoc-modified biomolecules, highlighting their applications in various fields, including cell cultivation, drug delivery, and therapeutic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016). Liang et al. (2010) evaluated the biocompatibility of a novel peptide hydrogel containing Fmoc in the rabbit eye, indicating its potential use as an implantable drug delivery system for treating ocular diseases (Liang, Xu, Chen, Fang, Jiang, Zhang, & Zhuo, 2010).

Novel Synthetic Routes and Derivatives

Research also explores innovative synthetic pathways and the creation of novel derivatives using Fmoc-protected amino acids. Matziari and Yiotakis (2005) presented a new method for synthesizing Fmoc-protected phosphinic pseudodipeptidic blocks, highlighting its efficiency and direct applicability for solid-phase peptide synthesis (Matziari & Yiotakis, 2005).

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJCOWHKHEGGK-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960156-21-2
Record name (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
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